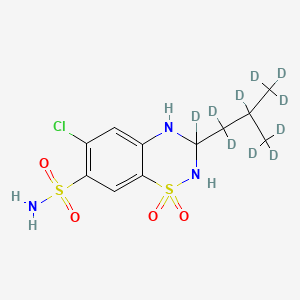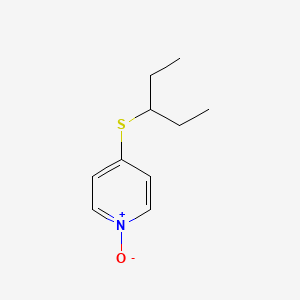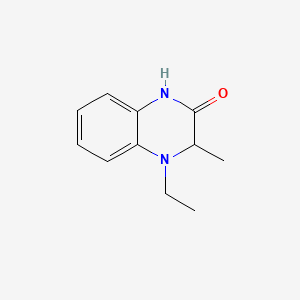
Buthiazide-d10 (Major)
Vue d'ensemble
Description
Buthiazide-d10 (Major) is a deuterated form of Buthiazide, a thiazide diuretic. Thiazide diuretics are commonly used to treat hypertension and edema by promoting the excretion of sodium and water through the kidneys. The deuterated version, Buthiazide-d10 (Major), is often used in scientific research to study the pharmacokinetics and metabolism of Buthiazide due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Buthiazide-d10 (Major) involves the incorporation of deuterium atoms into the Buthiazide molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in Buthiazide with deuterium atoms using deuterated solvents or reagents under specific conditions.
Direct Synthesis: This involves the use of deuterated starting materials to synthesize Buthiazide-d10 (Major) directly. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Buthiazide-d10 (Major) follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Deuterium Exchange: Utilizing deuterated solvents and reagents in large reactors to achieve the desired deuterium incorporation.
Purification: The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain high-purity Buthiazide-d10 (Major).
Analyse Des Réactions Chimiques
Types of Reactions
Buthiazide-d10 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of Buthiazide-d10 (Major) with altered functional groups.
Reduction: Reduced forms of Buthiazide-d10 (Major) with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Buthiazide-d10 (Major) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Buthiazide in biological systems.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Buthiazide.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Buthiazide.
Isotope Labeling Studies: Employed in studies requiring stable isotope labeling to trace the compound in complex biological matrices.
Mécanisme D'action
Buthiazide-d10 (Major) exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels and transporters.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms of action but different chemical structure.
Chlorothiazide: Similar to Buthiazide but with different pharmacokinetic properties.
Indapamide: A thiazide-like diuretic with a longer duration of action.
Uniqueness of Buthiazide-d10 (Major)
Buthiazide-d10 (Major) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracing in biological systems, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
6-chloro-3-deuterio-3-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17)/i1D3,2D3,3D2,6D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBFRHCDYZJRAO-VJVKZKKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








